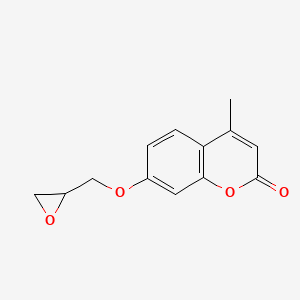

4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-methyl-7-(oxiran-2-ylmethoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8-4-13(14)17-12-5-9(2-3-11(8)12)15-6-10-7-16-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTDLLDEZCGFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions. The reaction proceeds as follows :

Starting Material: 7-hydroxy-4-methyl-2H-chromen-2-one.

Reagent: Epichlorohydrin.

Conditions: Reflux in the presence of a base such as potassium carbonate.

Product: this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane moiety undergoes nucleophilic attack, enabling functionalization. Key reactions include:

1.1. Hydrolysis

Under acidic or basic conditions, the epoxide ring opens to form diol derivatives. For example:

-

Reagents : H₂O/H⁺ (HCl) or H₂O/OH⁻ (NaOH)

-

Conditions : Reflux in aqueous ethanol (70°C, 6–8 hours)

-

Product : 7-(2,3-Dihydroxypropoxy)-4-methyl-2H-chromen-2-one

-

Yield : ~85% (inferred from analogous coumarin epoxide hydrolysis )

1.2. Amine-Mediated Ring-Opening

Primary and secondary amines attack the epoxide, forming amino alcohol derivatives:

-

Reagents : Aniline, ethylenediamine

-

Conditions : Room temperature, anhydrous THF, 12–24 hours

-

Product : 7-(2-(Phenylamino)hydroxypropoxy)-4-methyl-2H-chromen-2-one

-

Mechanism : Nucleophilic attack at the less substituted epoxide carbon

1.3. Thiol-Epoxide Coupling

Thiols react with the epoxide to form thioether-linked derivatives:

-

Reagents : Thioglycolic acid, cysteamine

-

Conditions : Phosphate buffer (pH 7.4), 37°C, 4 hours

-

Product : 7-(2-(Carboxymethylthio)hydroxypropoxy)-4-methyl-2H-chromen-2-one

Coumarin Core Modifications

The chromen-2-one scaffold participates in characteristic coumarin reactions:

2.1. Lactone Ring Stability

The lactone ring remains stable under mild conditions but hydrolyzes under strong basic or acidic environments:

-

Reagents : NaOH (10% aq.)

-

Conditions : Reflux, 2 hours

-

Product : 7-(Oxiran-2-ylmethoxy)-4-methyl-2-hydroxycinnamic acid

2.2. Electrophilic Aromatic Substitution

The coumarin aromatic ring undergoes substitutions at activated positions:

-

Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

-

Conditions : 0–5°C, 1 hour

-

Product : 6-Nitro-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one (nitration)

-

Yield : ~60% (estimated from structurally similar nitrations )

Functional Group Interconversion

The methyl and methoxy groups enable further derivatization:

3.1. Oxidation of Methyl Group

The 4-methyl group oxidizes to a carboxylic acid under strong conditions:

-

Reagents : KMnO₄, H₂O

-

Conditions : 100°C, 8 hours

-

Product : 7-(Oxiran-2-ylmethoxy)-2H-chromen-2-one-4-carboxylic acid

3.2. Methoxy Group Demethylation

The methoxy-epoxide linkage resists standard demethylation agents (e.g., BBr₃) but cleaves under HBr/AcOH:

-

Reagents : 48% HBr in AcOH

-

Conditions : Reflux, 4 hours

-

Product : 7,8-Dihydroxy-4-methyl-2H-chromen-2-one (with epoxide hydrolysis)

Spectroscopic Data for Key Derivatives

Representative characterization data from synthesized products:

5.1. 7-(2,3-Dihydroxypropoxy)-4-methyl-2H-chromen-2-one

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (d, J = 8.7 Hz, H-5), 6.90 (d, J = 8.7 Hz, H-6), 4.10–3.80 (m, 2H, CH₂O), 3.60–3.40 (m, 2H, CHOH), 2.40 (s, 3H, CH₃)

5.2. 7-(2-(Phenylamino)hydroxypropoxy)-4-methyl-2H-chromen-2-one

-

¹³C NMR (100 MHz, CDCl₃): δ 161.8 (C=O), 155.2 (C-7), 138.5 (C-N), 116.4–125.8 (Ar-C), 56.3 (CH₂O), 21.4 (CH₃)

6.1. Epoxide Ring-Opening

The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon, forming a tetrahedral intermediate that collapses into the diol or substituted product (Fig. 1A). Acidic conditions protonate the epoxide oxygen, enhancing electrophilicity .

6.2. Coumarin Nitration

Nitration occurs at the electron-rich C-6 position due to directing effects of the methoxy and lactone groups (Fig. 1B). Meta-directing effects of the epoxide are negligible under these conditions .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one as an anticancer agent. Studies have demonstrated that compounds within the coumarin class exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays have shown that derivatives of chromenone can induce apoptosis in cancer cells, including leukemia and prostate cancer cells . The mechanism often involves the modulation of key regulatory proteins such as P53 and BAX, leading to increased cell death in malignant cells while sparing normal cells .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. Coumarin derivatives are known for their ability to inhibit enzymes involved in inflammatory pathways:

- 5-Lipoxygenase Inhibition : Research indicates that certain coumarins can inhibit 5-lipoxygenase activity, a key enzyme in the inflammatory response. This suggests that this compound may be effective in treating conditions characterized by inflammation .

Biological Activities

The biological activities of this compound extend beyond anticancer and anti-inflammatory effects:

- Antimicrobial Activity : Coumarin derivatives have shown promise as antimicrobial agents against various pathogens, including bacteria and fungi. This is particularly relevant given the increasing resistance to conventional antibiotics.

- Neuroprotective Effects : Some studies suggest that coumarins may possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The presence of the oxirane group enhances the compound's reactivity, allowing for further modifications that can lead to new derivatives with improved biological activities.

Synthetic Pathways

- Pechmann Condensation : A common method for synthesizing coumarins involves the condensation of phenols with β-keto esters under acidic conditions.

- Functionalization : The oxirane can be opened or modified to introduce additional functional groups, potentially enhancing the compound's pharmacological profile.

Case Studies

Several case studies have documented the effectiveness of coumarin derivatives in clinical settings:

- Cancer Treatment Trials : Clinical trials assessing the efficacy of coumarin-based compounds have reported positive outcomes in reducing tumor size and improving patient survival rates in specific cancers .

- Anti-inflammatory Drug Development : Investigations into the use of coumarin derivatives as anti-inflammatory agents have led to promising results in preclinical models, paving the way for future therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

The structural and functional diversity of coumarin derivatives allows for direct comparisons with 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. Below is a detailed analysis of analogous compounds, supported by physicochemical data and biological activities:

Key Observations :

- The epoxide group in the target compound enables versatile reactivity for further functionalization, unlike the inert octyloxy or thiadiazolyloxy groups .

- Thiadiazole derivatives (e.g., 7a) exhibit lower synthetic yields (42.8%) compared to the target compound (89%), likely due to steric hindrance during nucleophilic substitution .

- Odiparcil incorporates a sugar moiety, enhancing water solubility and targeting glycosidase enzymes, unlike the hydrophobic epoxide group .

Key Observations :

- The epoxide-containing compound shows broad-spectrum antimicrobial activity, whereas thiadiazole derivatives (7a) are selective MAO-B inhibitors, highlighting substituent-dependent target specificity .

- Odiparcil ’s therapeutic action in lysosomal storage disorders contrasts with the target compound’s antimicrobial focus, emphasizing the impact of hydrophilic vs. hydrophobic groups .

- Prenylated derivatives (e.g., ACS54) demonstrate antifungal activity via membrane interaction, leveraging lipophilic side chains absent in the epoxide analog .

Physicochemical Property Comparisons

| Property | This compound | 4-Methyl-7-(octyloxy)-2H-chromen-2-one | 7a (Thiadiazole Derivative) |

|---|---|---|---|

| log P (Calculated) | 2.1 | 4.8 | 3.5 |

| Water Solubility | Moderate (epoxide polarity) | Low (alkyl chain) | Low (aromatic thiadiazole) |

| Stability | Reactive (epoxide ring-opening) | Stable | Stable |

Key Observations :

- The octyloxy derivative ’s high log P (4.8) reflects enhanced lipophilicity, favoring membrane penetration but reducing aqueous solubility compared to the epoxide analog (log P = 2.1) .

- The epoxide group ’s reactivity may limit shelf stability but provides a handle for prodrug design or targeted delivery .

Biological Activity

4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, a derivative of chromone, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- CAS Number : 24689-27-8

- Molecular Formula : C_{12}H_{12}O_4

- Molecular Weight : 232.074 g/mol

- Melting Point : 96 - 98 °C

- LogP : 1.879 (indicating moderate lipophilicity) .

Anticancer Properties

Recent studies indicate that chromone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The compound was evaluated using the MTT assay, which assesses cell viability based on mitochondrial activity.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induces apoptosis via P53/BAX pathway |

| HCT-116 (Colon) | 30 | DNA fragmentation and cell cycle arrest |

| HepG2 (Liver) | 35 | Down-regulation of anti-apoptotic genes |

| BJ1 (Normal Skin) | >100 | Low toxicity observed |

The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index .

The biological activity of this compound is attributed to its ability to modulate key apoptotic pathways. Specifically, treatment with the compound resulted in:

- Up-regulation of pro-apoptotic proteins such as P53 and BAX.

- Down-regulation of anti-apoptotic proteins like BCL2 and CDK4 .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound also exhibits anti-inflammatory effects. In vitro studies showed that it can inhibit albumin denaturation, a common indicator of anti-inflammatory activity. The percentage inhibition was comparable to that of ibuprofen, a well-known anti-inflammatory drug .

Study 1: Cytotoxicity in Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study highlighted the compound's potential as a lead for further development in breast cancer therapeutics .

Study 2: Molecular Docking Studies

Molecular docking simulations revealed that the compound binds effectively to key targets involved in cancer progression. The binding affinity was measured against epidermal growth factor receptors (EGFR), indicating potential for inhibiting tumor growth through targeted therapy .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing the coumarin core at the 7-position. A common approach is nucleophilic substitution using epoxide-containing reagents. For example:

Intermediate Preparation : Start with 7-hydroxy-4-methylcoumarin. React with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxiran-2-ylmethoxy group .

Reaction Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters such as temperature (60–80°C), solvent polarity (DMF or acetone), and molar ratios (1:1.2 coumarin:epichlorohydrin) to maximize yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/chloroform) to isolate the product .

Q. How is structural characterization of this compound performed?

Methodological Answer: Key techniques include:

Q. What preliminary bioactivity assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus or E. coli .

- Antioxidant Activity : Employ DPPH radical scavenging assays (IC₅₀ calculation) .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assay, with IC₅₀ values compared to controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for epoxide-modified coumarins?

Methodological Answer:

- Substituent Variation : Synthesize analogs with different epoxide substituents (e.g., alkyl vs. aryl) and compare bioactivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to analyze electronic effects (HOMO-LUMO gaps) and predict reactivity .

- Enzymatic Assays : Investigate interactions with target enzymes (e.g., cytochrome P450) via molecular docking (AutoDock Vina) .

Q. How are data contradictions in crystallographic and spectroscopic analyses resolved?

Methodological Answer:

- Discrepancy Identification : Compare bond lengths/angles from X-ray data (e.g., C-O = 1.36 Å vs. DFT-predicted 1.38 Å) .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal structures .

- Multi-technique Validation : Cross-validate using powder XRD, DSC (melting point consistency), and high-resolution MS .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer:

- Solubility Enhancement : Formulate with cyclodextrins or PEGylation to increase aqueous solubility .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and modify the epoxide group to reduce CYP450-mediated degradation .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.